![molecular formula C8H5NO2 B1287076 6-Ethynylpyridine-3-carboxylic acid CAS No. 450368-21-5](/img/structure/B1287076.png)
6-Ethynylpyridine-3-carboxylic acid
Overview
Description
6-Ethynylpyridine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids. These compounds are characterized by a pyridine ring which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a carboxylic acid group. While the provided papers do not directly discuss 6-ethynylpyridine-3-carboxylic acid, they do provide insights into the synthesis, structure, and properties of related pyridinecarboxylic acid derivatives, which can be informative for understanding the chemistry of 6-ethynylpyridine-3-carboxylic acid.
Synthesis Analysis
The synthesis of pyridinecarboxylic acid derivatives often involves the functionalization of the pyridine ring at various positions. For instance, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids involves the preparation of substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their subsequent reaction with cyclic amines such as 3-aminopyrrolidine . Similarly, the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives starts with 6-(hydroxymethyl)pyridine-2-carboxylates, followed by hydrogenation . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of 6-ethynylpyridine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives is often elucidated using spectral methods and X-ray diffraction studies. For example, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined by X-ray diffraction, revealing a flat boat conformation of the tetrahydropyridine ring . Similarly, the crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonding . These findings suggest that 6-ethynylpyridine-3-carboxylic acid would also exhibit specific conformational features and intramolecular interactions that could be studied using similar techniques.
Chemical Reactions Analysis
The reactivity of pyridinecarboxylic acid derivatives with various reagents can lead to a wide range of chemical transformations. For instance, the reaction of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with Co(II) was expected to generate a coordination polymer but instead produced monomers . This highlights the importance of reaction conditions and the potential for unexpected outcomes in coordination chemistry, which could be relevant when considering the reactivity of 6-ethynylpyridine-3-carboxylic acid with metal ions or other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylic acid derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's solubility, melting point, and stability. The intermolecular and intramolecular hydrogen bonding observed in some of the synthesized compounds can also impact their boiling points and solubility in various solvents . These properties are essential for the practical application of these compounds, such as in the development of antibacterial agents, where solubility and stability play critical roles in drug efficacy .
Scientific Research Applications
Microwave-Promoted Syntheses
A study by Su et al. (2009) explored microwave-promoted syntheses of pyridine carboxamides and tert-carboximides from novel pyridine carboxylic acid derivatives. This research highlighted the utility of pyridine derivatives in creating new compounds via microwave-assisted reactions, demonstrating their potential in efficient and rapid chemical syntheses (Su et al., 2009).
Catalysis and Annulation Reactions
In the field of catalysis, Zhu et al. (2003) reported on a phosphine-catalyzed [4 + 2] annulation process using N-tosylimines and ethyl 2-methyl-2,3-butadienoate. This work demonstrates the use of pyridine derivatives in catalytic reactions to synthesize highly functionalized tetrahydropyridines, indicating their role in facilitating regioselective and diastereoselective chemical transformations (Zhu et al., 2003).
Synthesis of Heterocyclic Compounds
Ghaedi et al. (2015) explored the synthesis of novel heterocyclic compounds through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, including pyridine carboxylic acid derivatives. This research underscores the relevance of pyridine derivatives in the synthesis of complex heterocyclic structures, contributing to the diversity of organic compounds accessible for various applications (Ghaedi et al., 2015).
Coordination Chemistry and Material Science
Liu et al. (2009) detailed the construction of lanthanide-organic frameworks using pyridine carboxylate derivatives. These frameworks exhibit unique structural and photophysical properties, suggesting their potential use in material science for applications such as catalysis, sensing, and light-emitting devices (Liu et al., 2009).
Kinetic Resolution and Chiral Synthesis
Shiina et al. (2012) demonstrated the use of pyridine-3-carboxylic anhydride for the kinetic resolution of racemic secondary benzylic alcohols. This study highlights the application of pyridine derivatives in chiral synthesis, enabling the production of optically active esters with high enantiomeric excesses (Shiina et al., 2012).
Safety and Hazards
6-EPY is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
A related compound, tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (thpp), has been shown to selectively interact with echa6 . EchA6 is an essential fatty acid shuttle in mycobacteria
Mode of Action
It belongs to the class of organic compounds known as pyridinecarboxylic acids. These compounds are characterized by a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, substituted with a carboxylic acid group. The interaction of these compounds with their targets often involves the functionalization of the pyridine ring at various positions.
Biochemical Pathways
Compounds that interact with fatty acid shuttles like echa6 could potentially affect the synthesis of long-chain fatty acids and mycolic acids .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Compounds that interact with fatty acid shuttles like echa6 could potentially disrupt the synthesis of long-chain fatty acids and mycolic acids , leading to bactericidal effects in mycobacteria .
properties
IUPAC Name |
6-ethynylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h1,3-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILQLEDPZCOECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590919 | |
Record name | 6-Ethynylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynylpyridine-3-carboxylic acid | |
CAS RN |
450368-21-5 | |
Record name | 6-Ethynyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450368-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethynylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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